4-Chloroquinoline-5-carbaldehyde
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Overview
Description
4-Chloroquinoline-5-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 4-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-5-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method involves the reaction of 4-chloroquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and formylation reactions under controlled conditions. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: 4-Chloroquinoline-5-carboxylic acid.
Reduction: 4-Chloroquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroquinoline-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit the formation of haemozoin, generate reactive oxygen species, and target lipids. These actions contribute to its antimicrobial and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
4-Chloroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chloro and an aldehyde group allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H6ClNO |
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Molecular Weight |
191.61 g/mol |
IUPAC Name |
4-chloroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-8-4-5-12-9-3-1-2-7(6-13)10(8)9/h1-6H |
InChI Key |
DSFMDOZTLNXXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C=O |
Origin of Product |
United States |
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